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5-Bromouracil ribonucleoside - 3370-69-2

5-Bromouracil ribonucleoside

Catalog Number: EVT-407079
CAS Number: 3370-69-2
Molecular Formula: C9H11BrN2O6
Molecular Weight: 323.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Bromouracil ribonucleoside is a brominated derivative of uracil, specifically designed to act as an antimetabolite and base analog in nucleic acids. This compound is significant in molecular biology and genetics due to its ability to substitute for thymine in DNA. Its incorporation into nucleic acids can lead to mutations, making it a valuable tool for studying DNA replication and repair mechanisms.

Source

5-Bromouracil is synthesized from uracil through various chemical reactions involving brominating agents. The synthesis methods often utilize organic solvents and catalysts to facilitate the reaction while maintaining efficiency and yield.

Classification

5-Bromouracil ribonucleoside belongs to the class of pyrimidine analogs, specifically categorized as a halogenated pyrimidine. It is used extensively in experimental mutagenesis and as a research tool in molecular genetics.

Synthesis Analysis

The synthesis of 5-bromouracil ribonucleoside typically involves several key steps:

  1. Initial Reaction: Uracil is mixed with a solvent (such as ethyl formate) and a catalyst, then heated to 75-85 degrees Celsius for approximately 25-35 minutes.
  2. Bromination: After cooling the mixture to 40-50 degrees Celsius, a brominating agent (like sodium bromide) is added. The temperature is then raised to 55-60 degrees Celsius and maintained for 18-22 hours.
  3. Crystallization: The reaction mixture is cooled to precipitate primary crystals at 5-15 degrees Celsius, which are then dried to obtain crude 5-bromouracil.
  4. Purification: The crude product is dissolved in water, filtered, and cooled again to form secondary crystals, which are subsequently dried for further purification .

These methods provide a high yield (approximately 90%) and purity (up to 99.5%) of the final product, making them efficient for laboratory synthesis.

Molecular Structure Analysis

The molecular structure of 5-bromouracil ribonucleoside features:

  • Chemical Formula: C4_4H4_4BrN2_2O2_2
  • Molecular Weight: Approximately 202.99 g/mol
  • Structural Characteristics: The compound consists of a pyrimidine ring with a bromine atom substituted at the 5-position. The keto form of 5-bromouracil pairs with adenine during DNA replication, while its enol form can pair with guanine.

The compound exists in tautomeric forms that influence its base-pairing properties, allowing it to induce mutations during DNA replication cycles .

Chemical Reactions Analysis

5-Bromouracil ribonucleoside participates in several significant chemical reactions:

  1. Incorporation into DNA: During DNA synthesis, it can replace thymine, leading to mutations due to incorrect base pairing.
  2. Photoreactivity: When exposed to UV light, 5-bromouracil can undergo photochemical reactions that generate radicals, potentially causing further mutations by altering neighboring nucleotides .
  3. Complex Formation: It can also react with metal ions to form complexes that exhibit unique properties and potential antimicrobial activities .

These reactions highlight its role as both a mutagen and a research tool in genetic studies.

Mechanism of Action

The mechanism of action of 5-bromouracil involves its incorporation into nucleic acids during replication:

This dual mechanism underscores its utility in studying genetic mutations and cellular responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Generally around 260 degrees Celsius.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but sensitive to light.
  • Reactivity: Reacts readily with nucleophiles due to the presence of the bromine atom, facilitating its incorporation into nucleic acids.

These properties are crucial for its application in laboratory settings where precise handling is necessary.

Applications

5-Bromouracil ribonucleoside has several important scientific applications:

  1. Mutagenesis Studies: It serves as an experimental mutagen in genetic research, helping scientists understand mutation mechanisms.
  2. Cancer Research: Its derivatives are used in cancer therapy due to their ability to interfere with DNA synthesis in rapidly dividing cells.
  3. Molecular Biology Techniques: Utilized in various molecular biology techniques such as PCR and cloning where controlled mutagenesis is required.

The compound's ability to induce mutations makes it invaluable for advancing our understanding of genetic processes and developing therapeutic strategies against diseases like cancer .

Mutagenic Mechanisms and Genomic Instability Induced by 5-Bromouracil Ribonucleoside

Base Pairing Ambiguity and Tautomeric Shifts in DNA/RNA Incorporation

5-Bromouracil (5-BU) functions as a thymine analogue, incorporating into DNA during replication where it substitutes for thymidine. Its mutagenic potential stems primarily from its ability to adopt distinct tautomeric forms, each exhibiting unique base-pairing specificities that violate Watson-Crick rules. Unlike thymine, which predominantly exists in the keto form (favouring adenine pairing), the bromine atom at the C5 position of 5-BU significantly alters electron distribution and steric constraints. This promotes the formation of alternative tautomers:

  • Keto Tautomer (Dominant): Pairs preferentially with adenine (A), mimicking thymine behaviour [3] [10].
  • Enol Tautomer: Forms stable hydrogen bonds with guanine (G) due to the shifted proton position [3] [10].
  • Ionized Form (Physiological pH): Also pairs stably with guanine (G), further promoting mispairing [3].

Crucially, the enol and ionized forms exhibit greater stability and persistence in 5-BU compared to thymine because the bromine atom lowers the energy barrier for these transitions. This tautomeric equilibrium is dynamic and occurs after incorporation into DNA. During replication, if 5-BU (in place of T) is in the enol or ionized form when the replication fork approaches, it will mispair with an incoming dGTP instead of dATP. Similarly, if 5-BU is incorporated as a base analogue for cytosine (in its rare imino form pairing with G), it can subsequently pair with A in subsequent rounds of replication [3] [10]. This inherent ambiguity in base-pairing partners is the fundamental source of 5-BU-induced mutations.

Table 1: Tautomeric Forms of 5-Bromouracil and Their Base-Pairing Properties

Tautomeric FormRelative StabilityPreferred Base PairConsequence for Replication
KetoHigh (Dominant)Adenine (A)Normal pairing (like Thymine)
EnolHigher than in ThymineGuanine (G)Mispairing → A:T to G:C Transitions
IonizedSignificant at pH ~7Guanine (G)Mispairing → A:T to G:C Transitions

Error-Prone Replication Dynamics in Prokaryotic and Eukaryotic Systems

The mutagenic impact of 5-BU is intrinsically linked to DNA replication and varies between prokaryotic and eukaryotic systems due to differences in polymerase fidelity, dNTP pool regulation, and replication fork dynamics:

  • Prokaryotes (E. coli): Studies using thymine-auxotrophic E. coli mutants demonstrated that 5-BU incorporation frequency and subsequent mutation induction are linearly related to the amount of analogue incorporated into DNA [5]. Replication is absolutely required for mutagenesis; RNA and protein synthesis are not concurrent necessities. The timing of mutagenesis reveals distinct patterns: some mutations arise abruptly in a single replication cycle after 5-BU incorporation ("burst pattern"), while others accumulate gradually with each subsequent replication ("continuous pattern") [5]. This suggests that mispairing can occur either during replication of a 5-BU-containing template strand or during incorporation of 5-BU opposite a template base (usually guanine, facilitated by the enol/ion forms). The latter pathway is highly sensitive to dNTP pool imbalances, implicating enzymes like ribonucleotide reductase (RNR) in modulating 5-BU mutagenesis. Experiments with phage T4 (using viral RNR insensitive to feedback) and host E. coli RNR showed that the AT→GC pathway (replication error) was more stimulated with host RNR, while the GC→AT pathway (incorporation error) was enhanced with T4 RNR, highlighting the complex interplay between nucleotide metabolism and 5-BU mutagenicity [7].
  • Eukaryotes: While core mechanisms of tautomerism and mispairing hold, eukaryotic replication involves multiple DNA polymerases with differing fidelity and translesion synthesis capabilities. Replicative polymerases (Pol δ and Pol ε) generally exhibit high discrimination against rNTP incorporation, but their interaction with 5-BUrd (the deoxyribonucleoside form) incorporated into DNA templates is critical. 5-BU in the template can stall replicative polymerases, potentially triggering the engagement of lower-fidelity translesion synthesis (TLS) polymerases, although this is less characterized for 5-BU than for classic bulky lesions. Furthermore, the persistence of ribonucleotides (rNMPs) incorporated into DNA due to normal lagging-strand synthesis or misincorporation by replicative polymerases can sensitize DNA to strand breaks. While RNase H2 is the primary enzyme for removing single rNMPs (Ribonucleotide Excision Repair, RER), unrepaired rNMPs can be targeted by Topoisomerase I (Top1), leading to DNA strand breaks and deletions [6]. Although not directly studied for 5-BUrd, this pathway represents a potential source of genomic instability (deletions) in eukaryotic cells containing unrepaired rNMPs, which could be exacerbated under conditions of 5-BU metabolism or if 5-BUrd triphosphate competes with dTTP and rUTP.

Induction of Transition vs. Transversion Mutations: Structural Determinants

5-BU is classically characterized as a potent inducer of transition mutations (purine to purine or pyrimidine to pyrimidine substitutions), primarily A:T → G:C and G:C → A:T, driven by its tautomeric shifts:

  • A:T → G:C Transitions (Primary Pathway): This is the most frequent mutation induced by 5-BU. It occurs when 5-BU replaces thymine (A:5-BU pair) and then adopts the enol or ionized form during replication, mispairing with guanine (G:5-BU pair). In the next replication cycle, the 5-BU (acting as cytosine analogue in pairing context) directs incorporation of cytosine, resulting in a stable G:C base pair [3] [5] [10]. The kinetics of expression for this transition typically requires two rounds of replication after 5-BU incorporation: one to create the G:5-BU mispair and the second to fix the G:C pair [5].
  • G:C → A:T Transitions (Secondary Pathway): This pathway involves the less frequent incorporation of 5-BU opposite guanine in the template strand. This requires 5-BU to be present in its rare imino form (mimicking cytosine) during its incorporation, leading to a G:5-BU pair. In subsequent replication, the 5-BU (acting as thymine analogue) pairs with adenine, resulting in an A:T pair [3] [10]. This transition is expressed after one round of replication following incorporation [5].

The bromine atom's size and electronegativity are the key structural determinants biasing 5-BU towards transitions rather than transversions (purine to pyrimidine or vice versa). Its bulk primarily distorts the helix subtly, favouring base pair substitutions that maintain a similar spatial orientation (transition) rather than the more drastic geometric changes required for transversions. While transversions can occur (e.g., potentially via error-prone repair of lesions or replication errors past 5-BU), they are significantly less common than transitions induced by 5-BU [5] [10].

Table 2: Mutation Types Induced by 5-Bromouracil and Their Mechanism

Mutation TypeMechanismReplication Cycles for ExpressionRelative Frequency
A:T → G:C Transition5-BU (T-analogue, keto) → Enol/Ion form mispairs with G → G:CTwoHigh (Primary)
G:C → A:T Transition5-BU (C-analogue, imino) incorporated opposite G → Pairs with A in next roundOneModerate (Secondary)
Transversions (e.g., G:C → T:A)Minor pathways; potential polymerase errors or repair mistakes at lesion sitesVariableLow

Synergistic Effects with DNA Repair Pathway Deficiencies

Defects in DNA repair pathways dramatically exacerbate the mutagenic and genomic instability potential of 5-BU:

  • Mismatch Repair (MMR) Deficiency (e.g., mutHLS, uvrD in E. coli): The primary function of MMR is to correct mispairs, such as G:5-BU (enol/ion form) or potentially A:5-BU (if 5-BU mimics C), occurring during or immediately after replication. In E. coli, deficiencies in MMR genes (mutH, mutL, mutS, uvrD encoding DNA helicase II) lead to a profound increase in the frequency of 5-BU-induced mutations [1]. This occurs because the mispairs formed due to 5-BU's ambiguous pairing escape correction, becoming fixed as permanent mutations in the subsequent round of DNA replication. The uvrD helicase is crucial for the excision step in MMR; its absence cripples the repair process, allowing 5-BU-induced mispairs to persist.
  • Base Excision Repair (BER) and SOS Response: A significant portion (~80%) of 5-BU mutagenesis involves the formation of premutagenic lesions processed via BER pathways. Incorporated 5-BU can undergo spontaneous or enzymatic dehalogenation, leading to the formation of uracil residues within DNA. Uracil is a natural substrate for uracil-DNA glycosylase (UDG), which initiates BER by excising uracil, creating an abasic (apurinic/apyrimidinic, AP) site [1]. While BER aims to correctly repair AP sites, they are intrinsically mutagenic. Error-prone processing can occur, particularly if the AP site is encountered by a replication fork before repair (leading to translesion synthesis) or if repair synthesis incorporates incorrect nucleotides. Deficiencies in AP endonuclease (e.g., xthA mutants in E. coli) significantly increase 5-BU-induced mutation frequency and delay mutation frequency decline (MFD), underlining the critical role of AP sites in 5-BU mutagenesis [1]. Furthermore, efficient 5-BU mutagenesis in E. coli depends on the SOS response (specifically recA and umuC genes and non-cleaved LexA repressor) [1]. The SOS response, induced by replication stress and DNA damage, upregulates error-prone TLS polymerases (like Pol V, encoded by umuC'D), which can bypass AP sites or mispaired 5-BU residues but often do so with low fidelity, increasing the mutation load.
  • RNase H2 Deficiency and Topoisomerase 1 (Top1) Involvement: While not specific to 5-BU, deficiencies in RNase H2, which removes misincorporated ribonucleotides (rNMPs) from DNA, lead to genomic instability characterized by short deletion mutations in repetitive sequences, increased recombination, and chromosome aberrations [6]. This instability arises partly because embedded rNMPs are substrates for Top1 cleavage, generating non-ligatable DNA breaks. Although direct studies linking 5-BUrd incorporation to this pathway are limited, the potential exists for 5-BUrd triphosphate to compete with dTTP and rUTP, leading to incorporation of ribose-5-BU or deoxyribose-5-BU. If ribose-5-BU is incorporated (as an rNMP), it could become a target for Top1 in RNase H2-deficient backgrounds, potentially contributing to deletion mutations synergistically with 5-BU's primary transition mutagenesis.

Table 3: DNA Repair Deficiencies Synergizing with 5-Bromouracil Mutagenesis

Deficient Pathway/ComponentOrganismConsequence for 5-BU Mutagenesis/InstabilityKey References
Mismatch Repair (MMR: mutHLS, uvrD)E. coliDramatic increase in mutation frequency; failure to correct 5-BU-induced mispairs (G:BU, A:BU?) [1]
AP Endonuclease (xthA)E. coliIncreased mutation frequency; delayed mutation frequency decline (MFD); impaired repair of uracil-derived AP sites [1]
SOS Response (recA, umuC)E. coliReduced 5-BU mutagenesis; reliance on error-prone TLS for lesion bypass [1]
RNase H2 (RER pathway)Eukaryotes (Model systems)Potential for increased instability if 5-BUrd leads to rNMP incorporation; unrepaired rNMPs targeted by Top1 cause deletions/breaks [6]

Properties

CAS Number

3370-69-2

Product Name

5-Bromouracil ribonucleoside

IUPAC Name

5-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H11BrN2O6

Molecular Weight

323.1 g/mol

InChI

InChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)

InChI Key

AGFIRQJZCNVMCW-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br

Solubility

48.5 [ug/mL]

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br

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